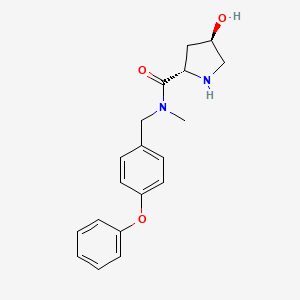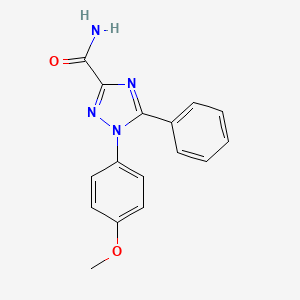
N-(2,6-dimethylphenyl)-1-(2-furoyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-1-(2-furoyl)-4-piperidinecarboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as DMFP-DAPC and is known to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of DMFP-DAPC is not fully understood. However, it is believed to exert its biological effects by modulating the activity of various signaling pathways in the body. DMFP-DAPC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of various ion channels and receptors in the body, which may contribute to its analgesic and anti-cancer effects.
Biochemical and Physiological Effects:
DMFP-DAPC has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. DMFP-DAPC has also been shown to inhibit the growth and proliferation of cancer cells. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DMFP-DAPC in lab experiments include its high potency and selectivity, which allows for precise control over the biological effects observed. However, the limitations of using DMFP-DAPC include its relatively complex synthesis method and the need for specialized equipment and expertise to handle the compound safely.
Orientations Futures
There are several future directions for research on DMFP-DAPC. One area of interest is the development of novel synthetic methods for producing the compound more efficiently. Another area of interest is the investigation of DMFP-DAPC as a potential treatment for other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, the potential use of DMFP-DAPC in combination with other drugs for the treatment of cancer is an area of active research.
Méthodes De Synthèse
DMFP-DAPC can be synthesized using a multi-step process that involves the reaction of 2,6-dimethylphenylacetic acid with 2-furoyl chloride in the presence of triethylamine. The resulting product is then reacted with piperidine and carbonyldiimidazole to yield DMFP-DAPC. The purity of the final product can be improved by recrystallization using a suitable solvent.
Applications De Recherche Scientifique
DMFP-DAPC has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. DMFP-DAPC has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13-5-3-6-14(2)17(13)20-18(22)15-8-10-21(11-9-15)19(23)16-7-4-12-24-16/h3-7,12,15H,8-11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKXHTYRLLUYFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-cyanoacetohydrazide](/img/structure/B5530915.png)




![ethyl 2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5530950.png)

![4-{[1-(4-chlorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetyl}-2-piperazinone](/img/structure/B5530966.png)
![8-hydroxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5530967.png)
![5-butyl-4-ethyl-2-{2-[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5530974.png)


![1-amino-N-[rel-(1S,3aS,6aS)-octahydro-1-pentalenyl]cyclopropanecarboxamide hydrochloride](/img/structure/B5531017.png)
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclopentylacetamide](/img/structure/B5531023.png)